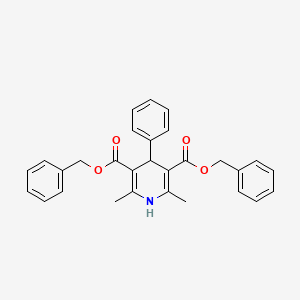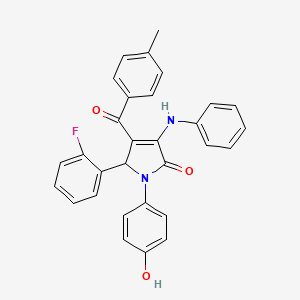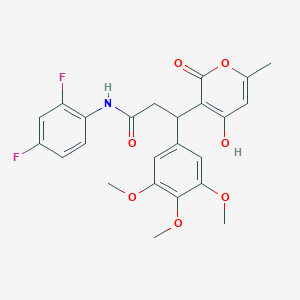
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.
Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.
Acetylation: Final step involves acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.
Uniqueness
Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.
Propiedades
Fórmula molecular |
C19H14ClNO5 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3 |
Clave InChI |
LKONOJWWUVDXKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B14943827.png)
![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)



![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
